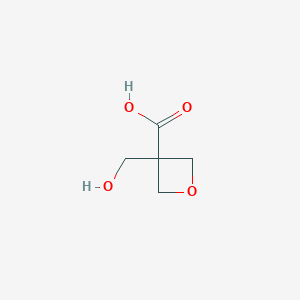
3-(Hydroxymethyl)oxetane-3-carboxylic acid
Vue d'ensemble
Description
3-(Hydroxymethyl)oxetane-3-carboxylic acid is a chemical compound with the CAS Number: 1379325-60-6 . It has a molecular weight of 132.12 . It is stored at a temperature of 4°C and is available in powder form . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .
Synthesis Analysis
The synthesis of oxetane derivatives has been a subject of numerous studies . The methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks . The synthesis of new oxetane derivatives has been driven by their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .Molecular Structure Analysis
The IUPAC name of this compound is 3-(hydroxymethyl)-3-oxetanecarboxylic acid . The InChI code is 1S/C5H8O4/c6-1-5(4(7)8)2-9-3-5/h6H,1-3H2,(H,7,8) .Chemical Reactions Analysis
The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .Physical And Chemical Properties Analysis
3-(Hydroxymethyl)oxetane-3-carboxylic acid is a powder that is stored at a temperature of 4°C . It has a molecular weight of 132.12 .Applications De Recherche Scientifique
Bioisosteres in Medicinal Chemistry
3-(Hydroxymethyl)oxetane-3-carboxylic acid and related oxetane structures have been evaluated as potential bioisosteres for the carboxylic acid functional group in medicinal chemistry. These compounds, including oxetan-3-ol and thietan-3-ol, have been synthesized and assessed for their physicochemical properties and potential as isosteric replacements in drug molecules (Lassalas et al., 2017).
Synthesis of Antibiotic Analogues
Oxetane derivatives have been utilized in the synthesis of methyl and hydroxymethyl analogues of the antibiotic oxetin. These compounds were derived from d-xylose, demonstrating the versatile synthetic applications of oxetane rings in creating analogues of naturally occurring substances (Jenkinson, Harris, & Fleet, 2004).
Development of UV-Curable Formulations
3-(Hydroxymethyl)oxetane-3-carboxylic acid derivatives, specifically 3-ethyl-3-(hydroxymethyl)oxetane, have been studied for their potential in cationic UV-curable formulations. These derivatives show promise in applications as reactive diluents or binders in various industrial contexts (Annby, Ek, & Rehnberg, 2001).
Polymer Synthesis and Characterization
The compound has been instrumental in the synthesis of hyperbranched aliphatic polyethers via cationic ring-opening polymerization. This process yielded polymers with a high degree of branching, useful in diverse industrial applications (Magnusson, Malmström, & Hult, 1999; 2001). (Magnusson, Malmström, & Hult, 2001).
Synthesis of Stereoisomers
Efficient synthetic routes have been developed for the creation of all four stereoisomers of oxetin, a 3-amino-2-oxetanecarboxylic acid, using the oxetane core. This showcases the compound's utility in creating structurally diverse molecules (Kassir et al., 2016).
Biotechnological Production
Oxetane derivatives have been explored in biotechnological production, highlighting their role as building blocks in organic synthesis. The focus on "green" conditions in their production emphasizes their potential in sustainable chemical processes (Aurich et al., 2012).
Catalytic Reactions and Novel Polymers
The compound has been involved in catalytic reactions with various reagents, leading to the synthesis of novel polymers. These reactions are significant for advancing materials science and polymer chemistry (Kudo & Nishikubo, 2007).
Development of Biomedical Materials
3-(Hydroxymethyl)oxetane-3-carboxylic acid derivatives have been used in the synthesis of functional polyesters tailored for biomedical applications, such as drug delivery and tissue engineering (Cerbai, Solaro, & Chiellini, 2008).
Safety And Hazards
Propriétés
IUPAC Name |
3-(hydroxymethyl)oxetane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c6-1-5(4(7)8)2-9-3-5/h6H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAXXYDVDRRLAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)oxetane-3-carboxylic acid | |
CAS RN |
1379325-60-6 | |
| Record name | 3-(hydroxymethyl)oxetane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7-Dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one hydrochloride](/img/structure/B1445609.png)



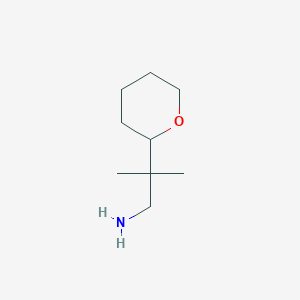
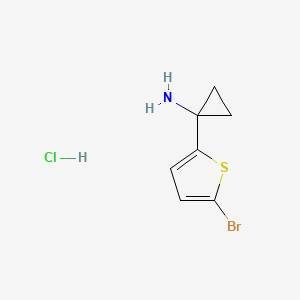

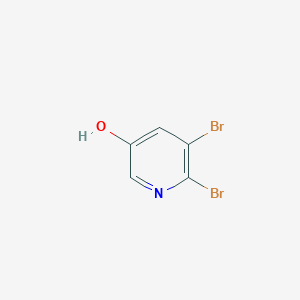
![2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid](/img/structure/B1445625.png)
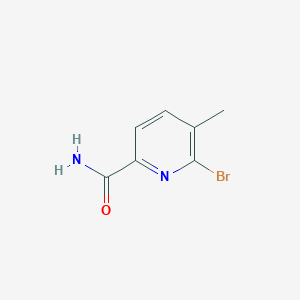
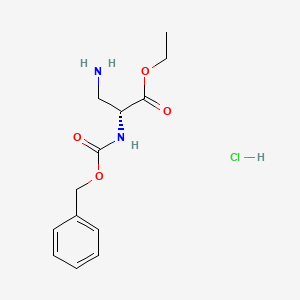
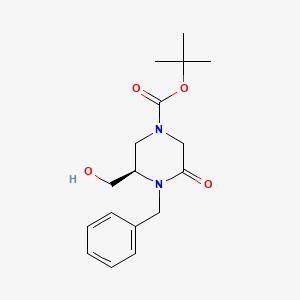
![1-Boc-5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1445630.png)
![3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine 2hcl](/img/structure/B1445631.png)